molecular formula C26H32N4O3 B10867972 11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10867972
M. Wt: 448.6 g/mol
InChI Key: FTMDCYUUECWNPV-UHFFFAOYSA-N
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Description

11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under microwave irradiation, which significantly reduces the reaction time and increases the yield of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of propylphosphonic anhydride (T3P®) as a coupling agent has also been explored for the efficient synthesis of benzodiazepine derivatives .

Chemical Reactions Analysis

Types of Reactions

11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiolytic effects . The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and decreased neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of a furyl group and a methylpiperazino moiety. These structural elements contribute to its distinct pharmacological profile, including its potent antioxidant and anxiolytic activities .

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

6-(furan-2-yl)-9,9-dimethyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H32N4O3/c1-26(2)15-19-24(21(31)16-26)25(22-9-6-14-33-22)30(20-8-5-4-7-18(20)27-19)17-23(32)29-12-10-28(3)11-13-29/h4-9,14,25,27H,10-13,15-17H2,1-3H3

InChI Key

FTMDCYUUECWNPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCN(CC4)C)C5=CC=CO5)C(=O)C1)C

Origin of Product

United States

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